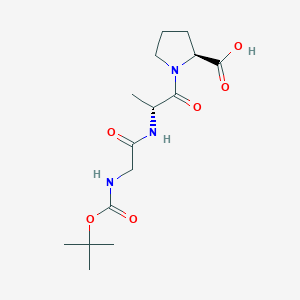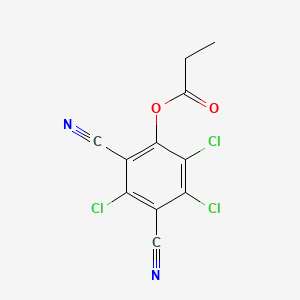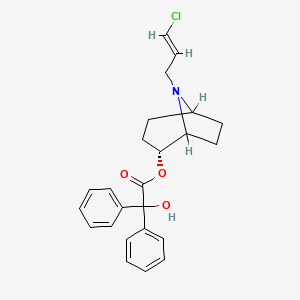
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester is a complex organic compound with the molecular formula C16H24O2S . This compound is characterized by the presence of a cyclopentyl ring, a thioacetic acid moiety, and a t-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thioacetic acid esters and cyclopentyl derivatives, such as:
- (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-methyl ester
- (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-ethyl ester .
Uniqueness
The uniqueness of (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the t-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .
Propiedades
Número CAS |
68931-52-2 |
|---|---|
Fórmula molecular |
C16H24O2S |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
S-tert-butyl 2-(3-oxo-2-pent-2-ynylcyclopentyl)ethanethioate |
InChI |
InChI=1S/C16H24O2S/c1-5-6-7-8-13-12(9-10-14(13)17)11-15(18)19-16(2,3)4/h12-13H,5,8-11H2,1-4H3 |
Clave InChI |
IJMILRJXBDCLQT-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC1C(CCC1=O)CC(=O)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


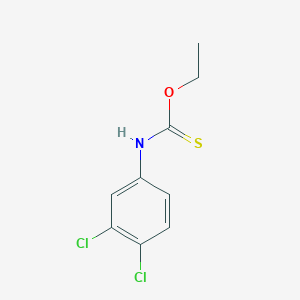



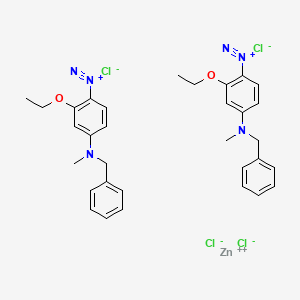

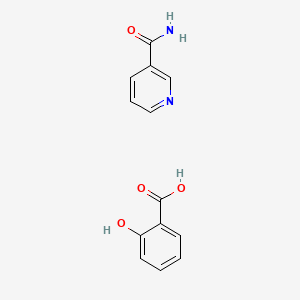


![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
